(6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine
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Overview
Description
(6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of pyridine, featuring a chloro group at the 6th position, a cyclopropoxy group at the 3rd position, and a methanamine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-chloropyridine-3-carboxylic acid.
Cyclopropoxylation: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with cyclopropanol in the presence of a base such as triethylamine to form the cyclopropoxy derivative.
Reduction: The cyclopropoxy derivative is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Amination: Finally, the alcohol is converted to the methanamine derivative through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure with a methoxy group instead of a cyclopropoxy group.
(6-Chloro-2-methylpyridin-3-yl)methanamine: Similar structure with a methyl group instead of a cyclopropoxy group.
Uniqueness
(6-Chloro-3-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
(6-chloro-3-cyclopropyloxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2,5,11H2 |
InChI Key |
NACKZQLEBSAVEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)Cl)CN |
Origin of Product |
United States |
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